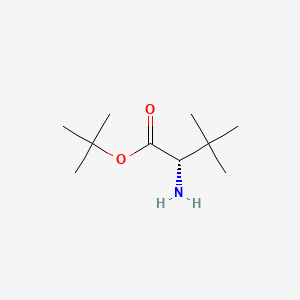

tert-butyl (2S)-2-amino-3,3-dimethylbutanoate

Overview

Description

Tert-butyl 3-methyl-L-valinate: is a chemical compound belonging to the class of amino acid derivatives. It is commonly used as a building block in the synthesis of various biologically active molecules. This compound is particularly significant in medicinal chemistry and organic synthesis due to its role in forming β-unsaturated ketones .

Mechanism of Action

Target of Action

H-Tle-OtBu, also known as tert-butyl (2S)-2-amino-3,3-dimethylbutanoate or tert-butyl 3-methyl-L-valinate, is a complex compound with a variety of potential targets. It is often used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of H-Tle-OtBu are therefore the specific proteins or enzymes that these ADCs or PROTACs are designed to interact with.

Mode of Action

The mode of action of H-Tle-OtBu is primarily through its role as a linker in the formation of ADCs and PROTACs . As a non-cleavable linker, it forms a stable bond between the antibody or PROTAC and the drug molecule, allowing the drug to be specifically delivered to cells expressing the target antigen . The exact interaction with its targets would depend on the specific ADC or PROTAC it is part of.

Biochemical Analysis

Biochemical Properties

tert-Butyl 3-methyl-L-valinate: plays a significant role in biochemical reactions, particularly in the synthesis of β-unsaturated ketones, which are important for medicinal chemistry and organic synthesis . The compound interacts with various enzymes and proteins, including those involved in amino acid metabolism. For instance, it has been shown to undergo irreversible oxidation with multinuclear and intramolecular hydrogen, as well as nonpolar solvents . Additionally, tert-butyl 3-methyl-L-valinate reacts with amino acids under the influence of protonation or acid catalysts, forming conjugates that can be studied using electrochemical methods .

Cellular Effects

The effects of tert-butyl 3-methyl-L-valinate on various types of cells and cellular processes are diverse. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that tert-butyl 3-methyl-L-valinate can modulate the activity of certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux . These effects can have significant implications for cellular health and function, particularly in the context of metabolic disorders and other diseases.

Molecular Mechanism

At the molecular level, tert-butyl 3-methyl-L-valinate exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific context and target enzyme . The compound’s unique structure allows it to interact with specific binding sites on enzymes and other proteins, leading to changes in their activity and function. Additionally, tert-butyl 3-methyl-L-valinate can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-butyl 3-methyl-L-valinate can change over time due to factors such as stability and degradation. The compound’s stability is influenced by various environmental conditions, including temperature, pH, and the presence of other chemicals . Over time, tert-butyl 3-methyl-L-valinate may degrade into other compounds, which can have different effects on cellular function. Long-term studies have shown that the compound can have lasting impacts on cellular health, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of tert-butyl 3-methyl-L-valinate vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on metabolic pathways and cellular function . At higher doses, tert-butyl 3-methyl-L-valinate can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . These threshold effects are important to consider when designing experiments and interpreting results in animal studies.

Metabolic Pathways

tert-Butyl 3-methyl-L-valinate: is involved in various metabolic pathways, interacting with enzymes and cofactors that play key roles in amino acid metabolism . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular function and health . For example, it has been shown to undergo oxidative N-dealkylation, a process that involves the removal of an alkyl group from the molecule . This reaction is catalyzed by specific enzymes and can have significant implications for the compound’s activity and function.

Transport and Distribution

Within cells and tissues, tert-butyl 3-methyl-L-valinate is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments . These interactions can influence the compound’s localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of tert-butyl 3-methyl-L-valinate is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with other biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 3-methyl-L-valinate can be synthesized from L-valine and tert-butanol in the presence of hydrochloric acid. The reaction typically involves the esterification of L-valine with tert-butanol under acidic conditions .

Industrial Production Methods: In industrial settings, the production of tert-butyl (2S)-2-amino-3,3-dimethylbutanoate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-methyl-L-valinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Multinuclear and intramolecular hydrogen, nonpolar solvents.

Substitution: Protonation or acid catalysts.

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl 3-methyl-L-valinate is used as a linker in the synthesis of asymmetric molecules, particularly β-unsaturated ketones, which are crucial in medicinal chemistry .

Biology and Medicine: The compound is employed in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Comparison with Similar Compounds

- (2S)-2-amino-3-methyl-butyric acid tert-butyl ester

- (S)-2-Amino-3-methylbutanoic acid tert-butyl ester

- (S)-Valine tert-butyl ester

- (S)-tert-Butyl 2-amino-3-methylbutanoate

Uniqueness: Tert-butyl 3-methyl-L-valinate is unique due to its specific role as a linker in the synthesis of β-unsaturated ketones and its applications in ADCs and PROTACs. Its stability and ability to form specific bonds make it a valuable compound in medicinal chemistry and targeted drug delivery .

Biological Activity

Tert-butyl (2S)-2-amino-3,3-dimethylbutanoate is a derivative of the amino acid isoleucine, notable for its structural features that enhance biological activity. This compound has garnered attention in various fields, including pharmaceuticals and metabolic studies, due to its potential roles in protein synthesis and enzyme interactions.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₃₁NO₂, with a molar mass of approximately 223.74 g/mol. The presence of the tert-butyl group enhances lipophilicity, which influences its solubility and permeability across biological membranes. This structural characteristic is crucial for its biological activity, particularly in metabolic pathways involving amino acids.

This compound interacts with various enzymes and transporters involved in amino acid metabolism. Its mechanism includes:

- Substrate for Enzymes : Acts as a substrate for enzymes involved in protein synthesis.

- Inhibition of Enzymes : May inhibit specific enzymes that regulate neurotransmitter synthesis, affecting neuronal signaling pathways.

- Transport Protein Interaction : Exhibits the ability to permeate biological membranes, suggesting interactions with transport proteins that facilitate amino acid uptake.

Pharmacological Applications

Research indicates that this compound could be utilized in therapeutic contexts due to its high gastrointestinal absorption and potential to influence metabolic processes. Its applications include:

- Metabolic Studies : Useful in exploring amino acid metabolism and protein synthesis within cells.

- Pharmaceutical Development : Potential candidate for drug development targeting metabolic disorders.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds to highlight its unique properties.

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Features |

|---|---|---|---|

| This compound | C₁₃H₃₁NO₂ | 223.74 | Enhanced lipophilicity; significant bioactivity |

| Tert-butyl 2-amino-3-methylpentanoate hydrochloride | C₁₂H₁₉ClN₂O₂ | 223.74 | Similar structure; different biological effects |

| (S)-tert-Butyl 2-amino-3-methylbutanoate hydrochloride | C₁₂H₁₉ClN₂O₂ | 209.71 | Lacks one methyl group; altered steric properties |

This table illustrates how variations in molecular structure can significantly impact the biological properties and applications of these compounds.

Study on Metabolic Pathways

A study investigated the role of this compound in modulating amino acid metabolism. Results indicated that the compound significantly increased the uptake of essential amino acids in cultured cells, demonstrating its potential as a metabolic enhancer.

Therapeutic Applications

Another research effort focused on the therapeutic potential of this compound in treating metabolic disorders. The findings suggested that it could improve protein synthesis rates in muscle cells, which may have implications for conditions such as cachexia and sarcopenia.

Properties

IUPAC Name |

tert-butyl (2S)-2-amino-3,3-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-9(2,3)7(11)8(12)13-10(4,5)6/h7H,11H2,1-6H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZORTGLYQDNMF-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20460127 | |

| Record name | tert-butyl 3-methyl-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61169-85-5 | |

| Record name | tert-butyl 3-methyl-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.